![molecular formula C23H18N2O3 B2773930 Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate CAS No. 866155-22-8](/img/structure/B2773930.png)
Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate” is a chemical compound. It is available for purchase from various chemical suppliers .
Chemical Reactions Analysis
Information on specific chemical reactions involving “Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate” was not available in the search results .Scientific Research Applications
Anti-Cancer Activity
Quinazoline derivatives, including Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate, have been found to exhibit anti-cancer properties . They can inhibit the growth of cancer cells and are being researched for potential use in cancer treatments .
Anti-Inflammatory Activity
Quinazoline derivatives also show anti-inflammatory activity . They can reduce inflammation, which makes them potential candidates for the development of new anti-inflammatory drugs .
Analgesic Activity
These compounds have been found to have analgesic, or pain-relieving, properties . This suggests they could be used in the development of new analgesics .
Anti-Bacterial Activity
Quinazoline derivatives have been found to exhibit anti-bacterial properties . They can inhibit the growth of bacteria, suggesting potential use in the treatment of bacterial infections .
Anti-Viral Activity
These compounds also show anti-viral activity . They can inhibit the replication of viruses, which makes them potential candidates for the development of new anti-viral drugs .
Anti-Diabetic Activity
Quinazoline derivatives have been found to have anti-diabetic properties . They can help regulate blood sugar levels, suggesting potential use in the treatment of diabetes .
Anti-Hypertensive Activity
These compounds have been found to have anti-hypertensive, or blood pressure-lowering, properties . This suggests they could be used in the development of new anti-hypertensive drugs .
Anti-Malarial Activity
Quinazoline derivatives also show anti-malarial activity . They can inhibit the growth of malaria parasites, suggesting potential use in the treatment of malaria .
properties
IUPAC Name |
ethyl 4-(2-phenylquinazolin-4-yl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-2-27-23(26)17-12-14-18(15-13-17)28-22-19-10-6-7-11-20(19)24-21(25-22)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFKPONHPVQFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2773847.png)
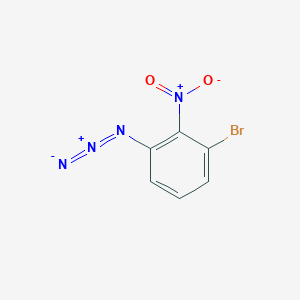
![[2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride](/img/structure/B2773852.png)
![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2773853.png)
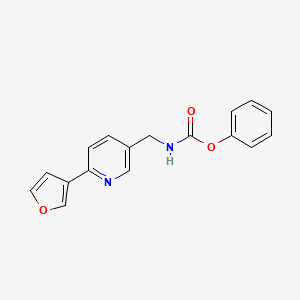

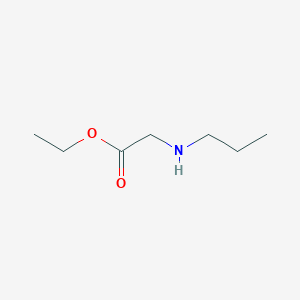
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2773858.png)
![tert-butyl (1S,6Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate](/img/structure/B2773860.png)
![(3E)-3-{[(4-methoxybenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2773862.png)
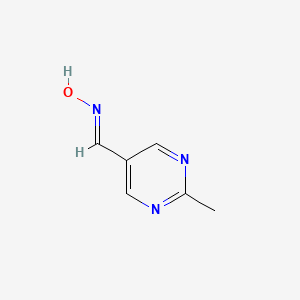
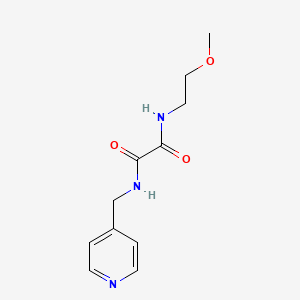
![3-ethyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2773868.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2773870.png)